(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone
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Overview
Description
(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a quinoxaline moiety
Mechanism of Action
Target of Action
The primary target of (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is the serotonin type-3 (5-HT3) receptor . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the nervous system, and it plays a key role in transmitting signals in the brain.
Mode of Action
This compound acts as an antagonist at the 5-HT3 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to the 5-HT3 receptor, preventing serotonin from binding and thus inhibiting the receptor’s function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone typically involves the reaction of 3-chlorophenylpiperazine with quinoxaline derivatives under specific conditions. One common method includes:
Starting Materials: 3-chlorophenylpiperazine and quinoxaline-6-carboxylic acid.
Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted phenylpiperazine derivatives.
Scientific Research Applications
(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-2-yl)methanone
- (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-5-yl)methanone
- (4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-7-yl)methanone
Uniqueness
(4-(3-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain receptors. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-15-2-1-3-16(13-15)23-8-10-24(11-9-23)19(25)14-4-5-17-18(12-14)22-7-6-21-17/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDHTXHLDLVTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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